2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a triazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride.
Coupling Reactions: The brominated thiophene is then coupled with the triazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Acts as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The triazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-BROMO-2-THIENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE
- 2-{[5-(4-CHLORO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE
Uniqueness
The presence of the bromine atom in the thiophene ring and the specific arrangement of the triazole and pyrrolidine rings make 2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(1-PYRROLIDINYL)-1-ETHANONE unique
Properties
Molecular Formula |
C13H15BrN4OS2 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C13H15BrN4OS2/c1-17-12(10-6-9(14)7-20-10)15-16-13(17)21-8-11(19)18-4-2-3-5-18/h6-7H,2-5,8H2,1H3 |
InChI Key |
GLPXTPYRGVDOQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC(=CS3)Br |
Origin of Product |
United States |
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